molecular formula C20H17N3O3 B11263683 3-benzyl-1-(furan-2-ylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione

3-benzyl-1-(furan-2-ylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione

Cat. No.: B11263683
M. Wt: 347.4 g/mol
InChI Key: OZOZFWSIXZLVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-1-[(FURAN-2-YL)METHYL]-7-METHYL-3H,4H,5H,6H-PYRIDO[3,4-D]PYRIDAZINE-4,5-DIONE is a complex organic compound that belongs to the class of pyridopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridopyridazine core, which is fused with a benzyl group, a furan-2-ylmethyl group, and a methyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 3-BENZYL-1-[(FURAN-2-YL)METHYL]-7-METHYL-3H,4H,5H,6H-PYRIDO[3,4-D]PYRIDAZINE-4,5-DIONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a benzyl-substituted hydrazine with a furan-2-ylmethyl ketone in the presence of a suitable catalyst can lead to the formation of the desired pyridopyridazine derivative. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridopyridazine core can be reduced to form dihydropyridopyridazine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-BENZYL-1-[(FURAN-2-YL)METHYL]-7-METHYL-3H,4H,5H,6H-PYRIDO[3,4-D]PYRIDAZINE-4,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The pathways involved in its action can vary depending on the specific biological context, but they often include modulation of signaling pathways, inhibition of cell proliferation, and induction of apoptosis.

Comparison with Similar Compounds

Similar compounds to 3-BENZYL-1-[(FURAN-2-YL)METHYL]-7-METHYL-3H,4H,5H,6H-PYRIDO[3,4-D]PYRIDAZINE-4,5-DIONE include other pyridopyridazine derivatives, such as:

  • 4-CHLORO-5-(2-HYDROXY-ETHYLAMINO)-3-(2H)-PYRIDAZINONE
  • 3,4-DIHYDRO-2H-PYRIDAZINO[4,5-B]-1,4-OXAZIN-8(7H)-ONES These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 3-BENZYL-1-[(FURAN-2-YL)METHYL]-7-METHYL-3H,4H,5H,6H-PYRIDO[3,4-D]PYRIDAZINE-4,5-DIONE lies in its specific combination of substituents, which confer distinct properties and potential uses.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-benzyl-1-(furan-2-ylmethyl)-7-methyl-6H-pyrido[3,4-d]pyridazine-4,5-dione

InChI

InChI=1S/C20H17N3O3/c1-13-10-16-17(11-15-8-5-9-26-15)22-23(12-14-6-3-2-4-7-14)20(25)18(16)19(24)21-13/h2-10H,11-12H2,1H3,(H,21,24)

InChI Key

OZOZFWSIXZLVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)N(N=C2CC3=CC=CO3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.